![molecular formula C9H10O2S B1332834 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-carbonsäure CAS No. 40133-07-1](/img/structure/B1332834.png)

4,5,6,7-Tetrahydrobenzo[b]thiophen-2-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

Several methods for synthesizing derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been reported. The Gewald three-component reaction is a common synthetic route, involving cyclohexanones, alkyl cyanoacetates, and sulfur to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates . These intermediates can undergo dehydrogenation to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Another approach involves the oxidation-aromatization of these intermediates in dimethyl sulfoxide catalyzed by p-toluenesulfonic acid . Additionally, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile has been explored to yield various fused thiophene derivatives .

Molecular Structure Analysis

The molecular structure of derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene has been characterized using various spectroscopic techniques. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been determined by X-ray diffraction, revealing intra and intermolecular hydrogen bonds . Spectroscopic data such as IR, 1H NMR, and MS have been used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety has been utilized in the synthesis of various heterocyclic compounds with potential pharmacological activities. Novel thiophene derivatives have been synthesized through initial reactions with different organic reagents, leading to compounds with antiarrhythmic, serotonin antagonist, and antianxiety activities . The reactivity of these derivatives has been further explored to synthesize pyrazoles, pyridazines, pyrimidines, and their fused derivatives . Additionally, intramolecular cyclization reactions have been reported to yield enamino keto form compounds and their cyclized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives are influenced by their molecular structure and the nature of substituents. The Gewald reaction products and their subsequent transformations yield compounds with varying yields and pharmacological activities . The detailed synthesis and spectroscopic data provided in the literature help in understanding the properties of these compounds . The crystal structure analysis provides insights into the solid-state properties and potential intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Chemische Sicherheit und Handhabung

Die Verbindung wird als gefährlich eingestuft und erfordert eine sorgfältige Handhabung und Lagerung. Sie wird in Laboreinstellungen mit spezifischen Sicherheitsvorkehrungen verwendet, um Haut- und Augenreizungen sowie Atemwegsprobleme zu vermeiden . Das Verständnis ihres Sicherheitsprofils ist entscheidend für Forscher, die mit dieser Chemikalie arbeiten.

Wirkmechanismus

Target of Action

The primary targets of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid are PDK1 and LDHA enzymes . These enzymes play a crucial role in the metabolism of proliferating tumor cells .

Mode of Action

The compound interacts with its targets, PDK1 and LDHA, inhibiting their activity . This interaction leads to changes in the metabolic processes of the tumor cells .

Biochemical Pathways

The inhibition of PDK1 and LDHA affects the glucose metabolism pathway in tumor cells . This results in a disruption of the energy supply to the tumor cells, potentially inhibiting their growth and proliferation .

Pharmacokinetics

It is noted that the compound is moderately stable in liver microsomes , which suggests it may have good metabolic stability.

Result of Action

The inhibition of PDK1 and LDHA enzymes leads to a disruption in the energy supply to tumor cells . This can result in the inhibition of tumor growth and proliferation . The compound has also shown significant cytotoxic activities on LoVo and HCT-116 cells of colorectal cancer .

Action Environment

The action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factorsIt is also worth noting that the compound is sparingly soluble in water , which could influence its bioavailability and efficacy.

Biochemische Analyse

Biochemical Properties

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction enhances the receptor’s response to its natural ligand, adenosine, which can modulate various physiological processes such as heart rate and neurotransmission. The compound’s interaction with the A1 adenosine receptor is crucial for its potential therapeutic applications.

Cellular Effects

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid has been shown to influence various cellular processes. It exhibits anti-inflammatory effects by reversing elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and IFN-γ . Additionally, it affects cell signaling pathways by modulating the activity of nuclear factor (erythroid-derived 2)-like 2 (NRF2), leading to changes in gene expression related to oxidative stress response . These cellular effects highlight the compound’s potential in treating inflammatory conditions.

Molecular Mechanism

The molecular mechanism of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid involves its binding interactions with the A1 adenosine receptor, where it acts as an allosteric enhancer . This binding increases the receptor’s affinity for adenosine, thereby amplifying its physiological effects. Additionally, the compound’s anti-inflammatory activity is mediated through the inhibition of key inflammatory mediators such as COX-2 and NF-κB . These molecular interactions are essential for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid have been observed to change over time. The compound is metabolically stable in human, rat, and mouse liver microsomes, indicating its potential for sustained activity . Long-term studies have shown that the compound maintains its anti-inflammatory effects without significant degradation, making it a promising candidate for chronic inflammatory conditions.

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without adverse reactions . At higher doses, there may be potential toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is involved in metabolic pathways that include interactions with liver enzymes. The compound is metabolically stable and shows optimum half-life and intrinsic clearance in human, rat, and mouse liver microsomes . These metabolic properties are essential for its potential use as a pharmaceutical agent, as they influence its bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility and stability in biological environments facilitate its distribution to target tissues . Understanding its transport mechanisms is vital for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid is influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are important for its activity and function within cells, as they determine its accessibility to target biomolecules.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLXOQXKNDKXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366266 | |

| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40133-07-1 | |

| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40133-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research regarding 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid derivatives?

A1: The research primarily focuses on synthesizing new arylidene derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid and investigating their biological activities. [] The study aims to explore how structural modifications of this compound, specifically the introduction of arylidene groups, could influence its potential therapeutic effects.

Q2: Can you elaborate on the "Structure-Activity Relationship (SAR)" aspect mentioned in the study's title?

A2: While the paper itself doesn't present detailed SAR conclusions, its title implies that the research aims to understand how different arylidene substituents on the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid core affect its biological activity. This implies comparing the synthesized derivatives' activity profiles to identify structural features crucial for desired effects. [] Such information is vital for guiding further optimization of these compounds for specific therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

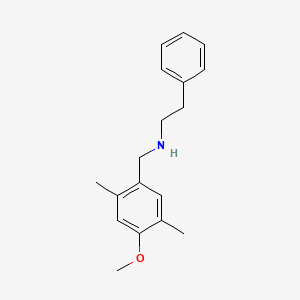

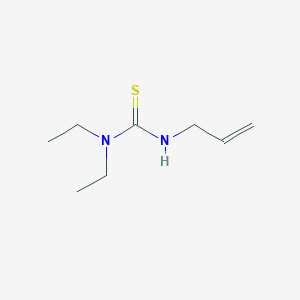

![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)

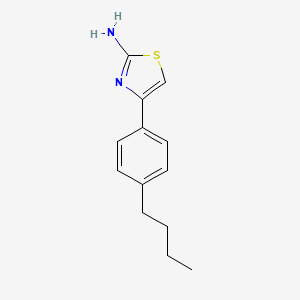

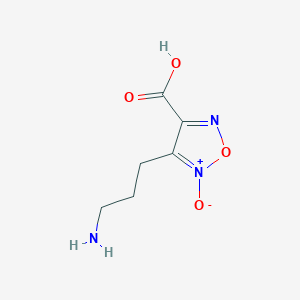

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

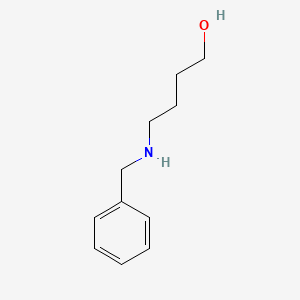

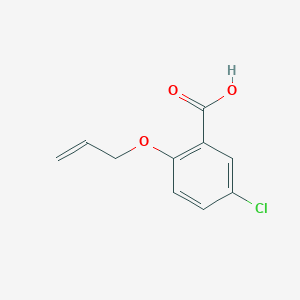

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

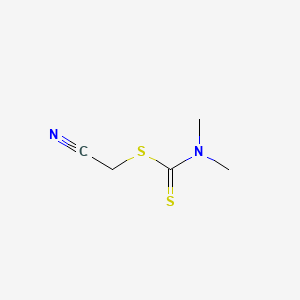

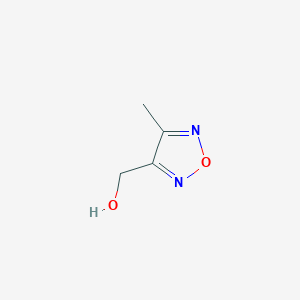

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)